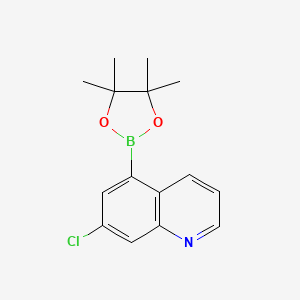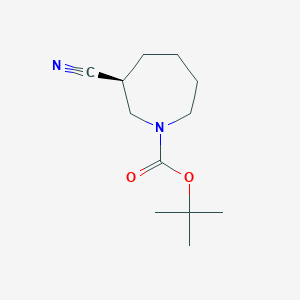
tert-butyl (3S)-3-cyanoazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3S)-3-cyanoazepane-1-carboxylate is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-cyanoazepane-1-carboxylate typically involves the formation of the azepane ring followed by the introduction of the cyano and tert-butyl groups. One common method involves the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions to form the azepane ring. The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide or sodium cyanide. The tert-butyl group is often introduced through esterification reactions using tert-butyl alcohol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (3S)-3-cyanoazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride in methanol is a typical reducing agent.
Substitution: Cyanogen bromide or sodium cyanide for introducing the cyano group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Tert-butyl (3S)-3-cyanoazepane-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl (3S)-3-cyanoazepane-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic and electrophilic reactions, while the tert-butyl group can influence the compound’s steric properties and stability . These interactions can affect various molecular pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
Uniqueness
Tert-butyl (3S)-3-cyanoazepane-1-carboxylate is unique due to its seven-membered azepane ring and the presence of both cyano and tert-butyl groups. This combination of features provides distinct reactivity and stability compared to other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H20N2O2 |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-cyanoazepane-1-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-7-5-4-6-10(8-13)9-14/h10H,4-7,9H2,1-3H3/t10-/m1/s1 |
Clave InChI |
QGYWDIMUFLWANK-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C#N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC(C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




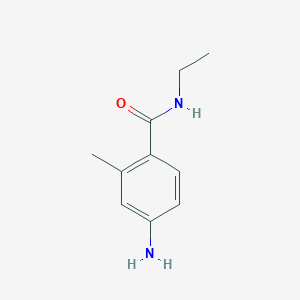

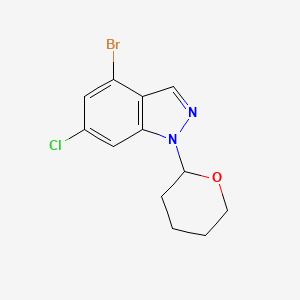
![(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B13910536.png)
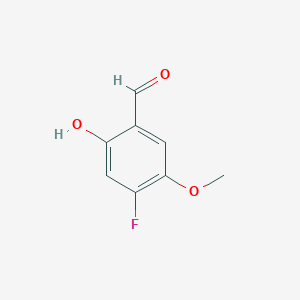



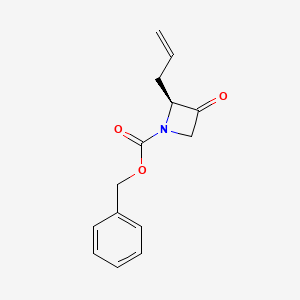
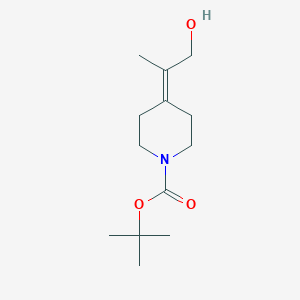
![[2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13910586.png)
